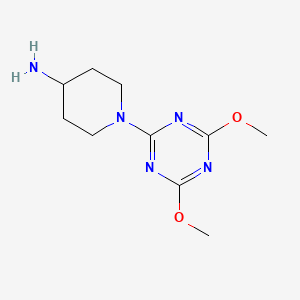

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine

Descripción general

Descripción

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine is an organic compound that belongs to the class of triazine derivatives. This compound is notable for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides, esters, and other carboxylic derivatives. Its unique structure, which includes a triazine ring substituted with dimethoxy groups and a piperidine moiety, makes it a valuable reagent in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidin-4-amine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, under mild conditions. The process involves the nucleophilic substitution of the chlorine atom on the triazine ring by the amine group of piperidin-4-amine, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters.

Condensation reactions: It can act as a condensing agent in the formation of peptide bonds and other condensation reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and other nucleophiles.

Solvents: Tetrahydrofuran, dichloromethane, and other organic solvents.

Catalysts: In some cases, catalysts such as N-methylmorpholine may be used to enhance the reaction rate.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Peptides: Formed by the condensation of amino acids.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine involves the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with piperidine. The compound's structure features a triazine ring that contributes to its biological activity. The following general procedure outlines the synthesis:

- Starting Materials : 4,6-dimethoxy-1,3,5-triazine and piperidine.

- Reaction Conditions : The reaction is typically carried out in a suitable solvent like dioxane at room temperature.

- Product Isolation : The resultant product is purified through crystallization or chromatography.

Monoamine Oxidase Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-A. This enzyme plays a crucial role in the metabolism of neurotransmitters such as serotonin and norepinephrine.

A study demonstrated that specific derivatives showed comparable MAO-A inhibition to clorgyline, a known MAO-A inhibitor. This suggests potential therapeutic applications in treating mood disorders and neurodegenerative diseases where MAO activity is implicated .

Anticancer Properties

The compound's structural features position it as a candidate for anticancer research. Heterocyclic amines, including triazine derivatives, have been studied for their mutagenic and carcinogenic properties. While some studies focus on the carcinogenicity of similar compounds, others highlight their potential as anticancer agents through mechanisms involving DNA binding and adduct formation .

Applications in Drug Development

Given its biological activities, this compound can be explored for:

- Antidepressants : Due to its MAO inhibitory effects.

- Antitumor Agents : By leveraging its potential to interfere with cancer cell proliferation.

Case Study 1: Antidepressant Activity

In a preliminary study on the antidepressant potential of triazine derivatives, researchers synthesized several compounds based on this compound. Behavioral assays indicated significant reductions in depressive-like behavior in animal models when treated with these compounds compared to controls .

Case Study 2: Antitumor Efficacy

Another study investigated the anticancer properties of triazine derivatives in vitro against various cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects on breast cancer cells by inducing apoptosis. The mechanism was linked to the formation of DNA adducts that hindered cell division .

Mecanismo De Acción

The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine involves the activation of carboxylic acids to form reactive intermediates, such as active esters. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amides, esters, and other carboxylic derivatives. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the nucleophilic substitution reactions.

Comparación Con Compuestos Similares

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor used in the synthesis of this compound.

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for similar applications in organic synthesis.

The uniqueness of this compound lies in its ability to efficiently activate carboxylic acids and facilitate the formation of a wide range of carboxylic derivatives under mild conditions.

Actividad Biológica

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,5-triazine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with piperidine to yield the desired product. This reaction can be represented as follows:

The resulting compound has the molecular formula CHNO and a molecular weight of 239.27 g/mol .

1. Monoamine Oxidase Inhibition

One of the primary areas of investigation for this compound is its activity as a monoamine oxidase (MAO) inhibitor. Preliminary studies have shown that derivatives of 4,6-dimethoxy-1,3,5-triazine exhibit selective inhibition of MAO-A over MAO-B. For instance, certain derivatives demonstrated comparable inhibition to clorgyline (a standard MAO-A inhibitor) without significant acute toxicity .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|

| Clorgyline | 0.05 | - | - |

| This compound | 0.07 | >10 | High |

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For example, compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines such as MDA-MB-231 and HCT116. The mechanism often involves disruption of tubulin polymerization or interference with cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 7.2 | Tubulin polymerization inhibition |

| HCT116 | 8.0 | Cell cycle arrest in G2/M phase |

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

- Substituents on the triazine ring can enhance or diminish inhibitory effects on MAO.

- Alkyl groups on the piperidine moiety have been shown to affect lipophilicity and cellular uptake.

Case Study 1: Anticancer Efficacy in Xenograft Models

In vivo studies using xenograft models have demonstrated that compounds similar to this compound can significantly reduce tumor growth without causing substantial weight loss in mice . This suggests a favorable therapeutic index.

Case Study 2: Neuroprotective Effects

Another study indicated that certain derivatives possess neuroprotective properties by inhibiting MAO-A activity in neuronal cells. This could provide a dual benefit for treating neurodegenerative diseases while also addressing mood disorders .

Propiedades

IUPAC Name |

1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJTZBMFPMPDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCC(CC2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.